molecular formula C13H16N2O2 B102095 alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile CAS No. 15190-13-3

alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

Cat. No.: B102095
CAS No.: 15190-13-3
M. Wt: 232.28 g/mol
InChI Key: FFBHHRZLHWDGQN-UHFFFAOYSA-N
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Description

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which combines a morpholine ring with a methoxyphenyl group and an acetonitrile moiety

Scientific Research Applications

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with morpholine under specific conditions. One common method is the Knoevenagel condensation, where 4-methoxyphenylacetonitrile is reacted with morpholine in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile can be compared with other similar compounds to highlight its uniqueness:

    Alpha-(4-Methoxyphenyl)-4-morpholineacetamide: Similar structure but with an acetamide group instead of an acetonitrile group.

    Alpha-(4-Methoxyphenyl)-1-piperidineacetonitrile: Contains a piperidine ring instead of a morpholine ring.

    Alpha-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile: Features a pyrrolidine ring in place of the morpholine ring.

These comparisons demonstrate the structural diversity and potential for different biological and chemical properties among these related compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-morpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBHHRZLHWDGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257478
Record name α-(4-Methoxyphenyl)-4-morpholineacetonitrile
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15190-13-3
Record name α-(4-Methoxyphenyl)-4-morpholineacetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile
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Record name 15190-13-3
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Record name α-(4-Methoxyphenyl)-4-morpholineacetonitrile
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Record name α-(4-methoxyphenyl)morpholine-4-acetonitrile
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